[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile
Overview
Description
“[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile” is a chemical compound with the CAS Number: 1142202-23-0 and Linear Formula: C10 H15 N O . It has a molecular weight of 165.24 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI Code for “[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile” is 1S/C10H15NO/c1-7(12)6-9-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3 . The InChI key is KRZTYSCUOUIFHR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile” is a solid at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthesis and Catalytic Reactions
Synthesis Using Zinc Oxide Catalysts : A study by Maghsoodlou et al. (2010) demonstrates the use of Zinc Oxide as a catalyst for producing certain compounds in acetonitrile. This process involves the reaction of dimedone with aldehydes, showing the potential for creating complex organic structures using [2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile as a starting material or solvent (Maghsoodlou et al., 2010).
Cyclopropanation Catalyzed by Cobalt and Nickel Complexes : Kanai et al. (1983) discuss the reaction of bis(acetonitrile)bis(diethyl fumarate)cobalt(0) with dibromomethane, resulting in the formation of cyclopropane derivatives. This highlights the role of [2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile in facilitating important organic reactions (Kanai, Nishiguchi, & Matsuda, 1983).
Reaction Dynamics and Mechanisms
Formation of Ferrocene-Containing Cyclopropanes : Ilić et al. (2012) investigate the creation of dimethyl(2-oxo-2-ferrocenylethyl)sulfonium iodide in acetonitrile. This compound serves as a precursor for ferrocene-containing cyclopropanes, indicating the versatility of [2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile in synthesizing metal-organic compounds (Ilić et al., 2012).
Photoinduced Electron Transfer Reactions : Miyagawa et al. (1997) explore the photochemical reactions of 3,3-Dimethyl-3H-pyrazoles in acetonitrile, demonstrating the formation of cyclopropene derivatives and 2H-pyrroles. This sheds light on the photochemical behavior of [2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile under specific conditions (Miyagawa, Karatsu, & Kitamura, 1997).
Specialized Applications and Studies
Intramolecular Hydrogen Bonding : A study by Gattin et al. (2005) delves into the superbasic properties of N-[(Dimethylamino)alkyl]-2,3-diaminocycloprop-2-ene-1-imines in acetonitrile. The research focuses on the stability of the resulting conjugate acids and the effect of intramolecular hydrogen bonding, indicating the potential of [2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile in understanding complex chemical behaviors (Gattin, Kovačević, & Maksić, 2005).
Electrochemical Oxidation Studies : Do et al. (2005) investigate the electrochemical oxidation of dimethyl disulfide in acetonitrile. The study highlights the dependence of oxidation on the nucleophilicity of the solvent, revealing insights into the electrochemical properties of [2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile (Do, Elothmani, Simonet, & Guillanton, 2005).
Safety And Hazards
The safety information for “[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile” includes the following hazard statements: H302, H315, H319, H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
2-[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(12)6-9-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZTYSCUOUIFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(C1(C)C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901203925 | |
Record name | Cyclopropaneacetonitrile, 2,2-dimethyl-3-(2-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901203925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile | |
CAS RN |
1142202-23-0 | |
Record name | Cyclopropaneacetonitrile, 2,2-dimethyl-3-(2-oxopropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropaneacetonitrile, 2,2-dimethyl-3-(2-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901203925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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